molecular formula C11H21BrO2 B8700529 3-{[(6-Bromohexyl)oxy]methyl}-3-methyloxetane CAS No. 103781-35-7

3-{[(6-Bromohexyl)oxy]methyl}-3-methyloxetane

Cat. No. B8700529
CAS RN: 103781-35-7
M. Wt: 265.19 g/mol
InChI Key: IPMVZJJKTCBGMM-UHFFFAOYSA-N
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Description

3-{[(6-Bromohexyl)oxy]methyl}-3-methyloxetane is a useful research compound. Its molecular formula is C11H21BrO2 and its molecular weight is 265.19 g/mol. The purity is usually 95%.
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properties

CAS RN

103781-35-7

Molecular Formula

C11H21BrO2

Molecular Weight

265.19 g/mol

IUPAC Name

3-(6-bromohexoxymethyl)-3-methyloxetane

InChI

InChI=1S/C11H21BrO2/c1-11(9-14-10-11)8-13-7-5-3-2-4-6-12/h2-10H2,1H3

InChI Key

IPMVZJJKTCBGMM-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)COCCCCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 50% aqueous sodium hydroxide solution (65.0 g), tetrabutylammonium bromide (0.8 g, 2.5 mmol) and hexane (200 ml) were cooled with stirring in an ice bath. Compound 29 (16.32 g, 0.16 mol) and 1,6-dibromohexane (30) (100.00 g, 0.41 mol) were added and the reaction was left stirring until it reached room temperature; the reaction mixture was then heated under reflux for 3 h and then cooled to below 5° C. Water (300 ml) was added and the organic layer was retained and dried (Na2SO4). The drying agent was filtered off and the solvent was removed in vacuo. The resulting oil was purified by column chromatography [dichloromethane:hexane (1:6), to remove excess dibromohexane, dichloromethane, to isolate the product and then ethyl acetate to obtain the doubly reacted product) on silica.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
16.32 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A two phase system composed of 1,6-dibromohexane (74.06 g, 0.30 mmol) in hexanes (100 mL) and 3-methyl-3-oxetanemethanol (10.0 g, 0.10 mmol), NaOH (65.02 g, 1.63 mol), and Bu4NBr (0.5 g, 1.55 mmol) in H2O (100 mL) was stirred at 0° C. in an ice bath for 30 min. The reaction mixture was warmed up to room temperature and stirred at room temperature for 1 day. It was then heated at 100° C. for additional 2 h. The reaction mixture was allowed to cool down to room temperature and H2O was added. The mixture was extracted with hexanes three times. The combined organic phase was dried over anhydrous MgSO4 and the solvent was removed under reduced pressure. The crude product was distilled under vacuum to give colorless liquid (b.p. 90-92° C., 0.1 mmHg) (13.75 g, 53%). 1H NMR (300 MHz, CDCl3, δ): 4.48 (d, J=5.5 Hz, 2H), 4.33 (d, J=5.9 Hz, 1H), 3.45 (s, 2H), 3.44 (t, J=6.4 Hz, 2H), 3.39 (t, J=6.8 Hz, 2H), 1.85 (m, 2H), 1.58 (m, 2H), 1.30-1.50 (m, 4H), 1.28 (s, 3H). 13C{1H} NMR (75 MHz, CDCl3, δ): 80.17, 76.12, 71.34, 39.94, 33.71, 32.70, 29.34, 27.93, 25.34, 21.35. HRMS-FAB (m/z): [M+H]+ calcd for C11H22BrO2, 265.0803; found, 265.0802.
Quantity
74.06 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
65.02 g
Type
reactant
Reaction Step Three
[Compound]
Name
13C{1H}
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0.5 g
Type
catalyst
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

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